molecular formula C14H15NO2Zn B12348377 zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide

zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide

Cat. No.: B12348377
M. Wt: 294.7 g/mol
InChI Key: HHMXGLKWQZVTSQ-UHFFFAOYSA-M
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Description

Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide is a complex organometallic compound with the molecular formula C14H15NO2Zn.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide typically involves the reaction of 2,2-dimethylpropanoic acid with 1H-isoquinolin-1-ide in the presence of a zinc salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide derivatives, while substitution reactions can produce a variety of organometallic complexes .

Scientific Research Applications

Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide involves its interaction with molecular targets such as enzymes and proteins. The zinc ion plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. The isoquinolin-1-ide moiety may interact with specific amino acid residues, leading to changes in the activity of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide is unique due to its specific combination of zinc with 2,2-dimethylpropanoate and isoquinolin-1-ide ligands.

Properties

Molecular Formula

C14H15NO2Zn

Molecular Weight

294.7 g/mol

IUPAC Name

zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide

InChI

InChI=1S/C9H6N.C5H10O2.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4(6)7;/h1-6H;1-3H3,(H,6,7);/q-1;;+2/p-1

InChI Key

HHMXGLKWQZVTSQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=CC=C2[C-]=NC=CC2=C1.[Zn+2]

Origin of Product

United States

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